2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
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Overview
Description
The compound “2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide” is a complex organic molecule. It contains a phenyl ring substituted with two methyl groups, an isoxazole ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and phenyl ring may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the isoxazole ring, the acetamide group, and the substituted phenyl ring. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, melting point, boiling point, and other physical and chemical properties .Scientific Research Applications
Antipsychotic Potential and Behavioral Studies
A study on the antipsychotic potential of related chemical compounds, specifically focusing on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealed novel potential antipsychotic agents. These compounds were evaluated for their behavioral effects in animal models and were found to exhibit an antipsychotic-like profile without interacting with dopamine receptors. This suggests potential applications in developing new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).
Corrosion Inhibition
Research on acetamide derivatives, including isoxazolidine and isoxazoline derivatives synthesized via 1,3-dipolar cycloaddition reactions, has demonstrated their effectiveness as corrosion inhibitors. These compounds were tested for their ability to prevent steel corrosion in acidic and mineral oil mediums, highlighting their potential industrial applications in protecting metals from corrosion (Yıldırım & Çetin, 2008).
Luminescence Sensing
A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showed that these compounds could be synthesized and utilized as fluorescence sensors. They exhibited selective sensitivity to benzaldehyde derivatives, indicating their potential use in chemical sensing and detection applications (Shi et al., 2015).
Structural and Fluorescence Studies
Research into the structural aspects of amide-containing isoquinoline derivatives has shown that these compounds can form salts and inclusion compounds with interesting fluorescence properties. This research suggests potential applications in materials science, especially in the development of fluorescent materials and sensors (Karmakar et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-13(9-12(11)2)10-16(20)18-17-14-5-3-4-6-15(14)19-21-17/h7-9H,3-6,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUANQQYZRBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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